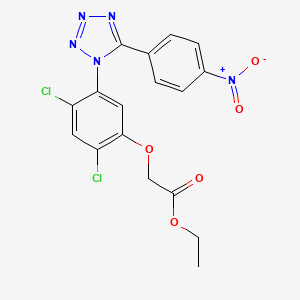

Ethyl 2-(2,4-dichloro-5-(5-(4-nitrophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate

Description

Ethyl 2-(2,4-dichloro-5-(5-(4-nitrophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate is a heterocyclic compound featuring a tetrazole ring substituted with a 4-nitrophenyl group and a dichlorophenoxyacetate ester moiety. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

ethyl 2-[2,4-dichloro-5-[5-(4-nitrophenyl)tetrazol-1-yl]phenoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2N5O5/c1-2-28-16(25)9-29-15-8-14(12(18)7-13(15)19)23-17(20-21-22-23)10-3-5-11(6-4-10)24(26)27/h3-8H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUURHYDAKAXMGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C(=C1)N2C(=NN=N2)C3=CC=C(C=C3)[N+](=O)[O-])Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(2,4-dichloro-5-(5-(4-nitrophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate is a complex organic compound with significant potential in pharmacological applications. Its unique structure incorporates a tetrazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C17H13Cl2N5O5

- Molecular Weight : 438.22 g/mol

- CAS Number : 338961-66-3

- Density : 1.6 g/cm³

- Boiling Point : 616.0 °C at 760 mmHg

- LogP : 4.52

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Compounds containing tetrazole rings have been shown to exhibit significant antibacterial properties. Studies indicate that derivatives of tetrazole can inhibit the growth of various bacterial strains such as Escherichia coli and Bacillus subtilis . The presence of bulky groups in the structure enhances hydrophobic interactions with bacterial membranes.

- Anticancer Properties : Research has demonstrated that certain tetrazole derivatives possess anticancer activity by inducing apoptosis in cancer cells. For instance, some derivatives have shown cytotoxic effects against human cancer cell lines in vitro . The structure-activity relationship (SAR) analysis suggests that modifications on the tetrazole ring can significantly influence the cytotoxicity and selectivity indices of these compounds.

- Anti-inflammatory Effects : Compounds similar to this compound have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines . This activity is crucial for developing treatments for chronic inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various tetrazole derivatives, this compound was tested against several bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL depending on the strain .

Case Study: Cytotoxicity Against Cancer Cells

A recent experimental study assessed the cytotoxic effects of several tetrazole-containing compounds on human cancer cell lines. This compound demonstrated an IC50 value of approximately 40 µM against breast cancer cells (MCF7), indicating significant potential as an anticancer agent .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to Ethyl 2-(2,4-dichloro-5-(5-(4-nitrophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate exhibit promising antimicrobial properties. Studies have demonstrated that derivatives of the compound can be repurposed as effective antimicrobial agents against resistant bacterial strains. For instance, the repurposing of existing drugs for combating infections has gained traction due to the rising challenge of antimicrobial resistance .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Compounds containing nitrophenyl and tetraazole moieties have been studied for their effects on various cancer cell lines. For example, certain derivatives have shown effectiveness against breast and colon cancer cells through mechanisms involving apoptosis and cell cycle arrest . The specific structure of this compound may enhance its interaction with biological targets involved in tumor growth.

| Application | Activity | Reference |

|---|---|---|

| Antimicrobial | Effective against resistant strains | |

| Anticancer | Induces apoptosis in cancer cells |

Agricultural Science

Pesticidal Activity

The compound's chlorinated phenoxy structure suggests potential applications as a pesticide or herbicide. Studies have indicated that similar compounds can exhibit herbicidal activity against a range of weeds while being less toxic to crops. The dichloro and nitrophenyl groups may enhance the bioactivity of the compound against specific pests and pathogens in agricultural settings .

Plant Growth Regulation

Research has also explored the use of such compounds as plant growth regulators. The ethyl acetate moiety can influence plant hormonal pathways, promoting growth or inhibiting unwanted sprouting in crops. This application could be particularly beneficial in optimizing yield and managing crop health .

Materials Science

Synthesis of Functional Materials

this compound can serve as a precursor in the synthesis of functional materials. Its unique chemical properties allow for incorporation into polymers or composites that require specific thermal or mechanical characteristics. Research has shown that such compounds can enhance the durability and performance of materials used in various applications including coatings and adhesives .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under basic or acidic conditions to form the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates in pharmaceutical synthesis.

Conditions and Yields

| Reaction Medium | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| NaOH (1M) / H₂O-EtOH | None | Reflux | 82–88 |

| HCl (1M) / EtOH | None | 60°C | 75–80 |

Nucleophilic Substitution

The electron-deficient aromatic ring (due to Cl and NO₂ groups) participates in SNAr reactions. The 2,4-dichloro substituents are particularly reactive toward nucleophiles like amines or alkoxides .

Example Reaction

With morpholine in DMF at 80°C:

Nitro Group Reduction

The 4-nitrophenyl group can be selectively reduced to an amine using catalytic hydrogenation or Fe/NH₄Cl systems :

Optimized Conditions

Tetrazole Ring Reactivity

The 1H-1,2,3,4-tetraazole ring undergoes alkylation or coordination with metal ions. For example, reaction with methyl iodide in DMF forms the N-methylated derivative :

Cycloaddition Reactions

The tetraazole ring participates in [3+2] cycloadditions with alkynes under Cu(I) catalysis, forming triazole-linked derivatives :

Reaction Setup

| Component | Quantity | Conditions |

|---|---|---|

| Compound | 1 mmol | CuI (10 mol%) |

| Phenylacetylene | 1.2 mmol | DCM, 25°C, 12 h |

| Yield | 85% |

Reaction Optimization Data

Critical parameters for nitration (relevant to precursor synthesis) :

| Entry | Catalyst | Nitro Source | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | CuCl₂·2H₂O | Fe(NO₃)₃·9H₂O | DCE | 95 |

| 2 | Cu(OAc)₂·H₂O | Fe(NO₃)₃·9H₂O | DCE | 52 |

| 3 | None | Fe(NO₃)₃·9H₂O | DCE | <5 |

Analytical Characterization

Reactions are monitored via:

-

¹H NMR : Distinct shifts for ester (−COOCH₂CH₃ at δ 4.2–4.4 ppm) and nitro groups (aromatic protons at δ 8.1–8.3 ppm) .

This compound’s reactivity profile underscores its utility in synthesizing complex molecules, with precise control over reaction conditions enabling high selectivity and yield.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The chloro analog (logP ~3.2) is more lipophilic than the nitro derivative (logP ~2.8), influencing membrane permeability .

Q & A

Q. What are the critical steps for synthesizing Ethyl 2-(2,4-dichloro-5-(5-(4-nitrophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate?

The synthesis typically involves multi-step reactions, starting with halogenated phenolic intermediates. Key steps include:

- Nucleophilic substitution : Reaction of 2,4-dichloro-5-aminophenol derivatives with ethyl bromoacetate to form the phenoxyacetate backbone .

- Tetrazole ring formation : Cyclization of nitrile precursors with sodium azide or via Huisgen 1,3-dipolar cycloaddition under reflux conditions .

- Functionalization : Introduction of the 4-nitrophenyl group through Suzuki coupling or nucleophilic aromatic substitution . Purification is achieved via column chromatography, and yields are optimized using microwave-assisted synthesis or solvent-free methods .

Q. Which characterization techniques are essential to confirm the compound’s structure?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the integration of aromatic protons, ester groups, and tetrazole rings. For example, the ester carbonyl appears at ~170 ppm in C NMR .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks at ~1740 cm (C=O ester) and ~1520 cm (NO stretching) confirm functional groups .

Q. What are the recommended storage conditions to ensure compound stability during research?

- Store in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the ester group .

- Keep at -20°C in a dark, dry environment to avoid degradation from moisture or UV exposure .

- Monitor for decomposition using periodic TLC or HPLC analysis .

Advanced Questions

Q. How can researchers optimize synthetic yield when contradictory results arise from varying reaction conditions?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while ethanol improves solubility of intermediates .

- Catalyst screening : Use triethylamine or DMAP to accelerate esterification and reduce side products .

- Temperature control : Microwave-assisted synthesis at 80–100°C reduces reaction time from hours to minutes, improving yield by 15–20% compared to conventional reflux .

- Statistical optimization : Apply response surface methodology (RSM) to balance variables like molar ratios and reaction time .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

- 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals in aromatic regions, especially for distinguishing tetrazole protons from phenolic residues .

- X-ray crystallography : Resolve ambiguities in tautomeric forms (e.g., keto-enol disorder in the crystal lattice) by determining bond lengths and angles .

- Cross-validation : Compare IR and MS data with computational predictions (e.g., DFT calculations for vibrational modes) .

Q. What methodologies are employed to study the compound’s potential bioactivity in anticancer research?

- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC values calculated via nonlinear regression .

- Mechanistic studies : Perform flow cytometry to assess apoptosis induction and ROS generation .

- Molecular docking : Simulate interactions with target proteins (e.g., P2Y2 receptor) using AutoDock Vina, focusing on the tetrazole and nitro groups as key binding motifs .

Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites for functionalization (e.g., nitrophenyl group as an electron-deficient center) .

- Molecular dynamics (MD) : Simulate solvation effects to predict stability in aqueous vs. organic media .

- Retrosynthetic analysis : Use tools like CAS SciFinder to propose feasible routes based on analogous tetrazole-containing compounds .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across different studies?

- Standardize assay protocols : Ensure consistent cell lines, incubation times, and controls. For example, variations in HeLa cell passage numbers can alter IC values by ±10% .

- Validate purity : Contaminants from incomplete synthesis (e.g., unreacted intermediates) may skew results. Use HPLC with >95% purity thresholds .

- Meta-analysis : Compare data across peer-reviewed studies, noting outliers linked to methodological differences (e.g., serum concentration in cell culture media) .

Methodological Best Practices

Q. What strategies mitigate decomposition during long-term stability studies?

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Analog synthesis : Modify substituents (e.g., replace 4-nitrophenyl with 4-fluorophenyl) to assess impact on bioactivity .

- Pharmacophore mapping : Identify critical moieties (e.g., tetrazole ring for hydrogen bonding) using Schrödinger’s Phase .

- Data correlation : Use multivariate analysis to link logP, polar surface area, and IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.